N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide Compounds with a similar benzothiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound Benzothiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Benzothiazole derivatives have been reported to have significant effects at the molecular and cellular levels, contributing to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Bromination: The bromination of the benzamide moiety is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamides with different nucleophilic groups.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-bromobenzamide
- N-(6-nitrobenzo[d]thiazol-2-yl)-4-bromobenzamide
- N-(6-methylbenzo[d]thiazol-2-yl)-4-bromobenzamide
Comparison:
- Uniqueness: N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide is unique due to its specific acetamido group, which may confer distinct biological activities compared to its analogs.
- Biological Activity: The presence of different substituents on the benzothiazole ring can significantly alter the compound’s biological activity and pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c1-9(21)18-12-6-7-13-14(8-12)23-16(19-13)20-15(22)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJWUUQHAAWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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